molecular formula C8H11Cl2N3O B022583 Chlorhydrate de lazabemide CAS No. 103878-83-7

Chlorhydrate de lazabemide

Numéro de catalogue: B022583
Numéro CAS: 103878-83-7
Poids moléculaire: 236.10 g/mol
Clé InChI: JMFKTFLARGGXCC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Le chlorhydrate de lazabemide est un inhibiteur sélectif et réversible de la monoamine oxydase B (MAO-B). Il a été initialement développé comme agent antiparkinsonien, mais n'a jamais été commercialisé. Le composé a une formule moléculaire de C8H10ClN3O et une masse molaire de 199,64 g/mol .

Applications De Recherche Scientifique

Analyse Biochimique

Biochemical Properties

Lazabemide hydrochloride interacts with the enzyme monoamine oxidase B (MAO-B) and inhibits its activity . At high concentrations, it inhibits the uptake of monoamines, specifically noradrenalin, serotonin, and dopamine .

Cellular Effects

The inhibition of MAO-B by Lazabemide hydrochloride affects various types of cells and cellular processes. By inhibiting the breakdown of monoamines, it influences cell function, including impacts on cell signaling pathways and cellular metabolism .

Molecular Mechanism

Lazabemide hydrochloride exerts its effects at the molecular level by binding to MAO-B and inhibiting its activity . This prevents the breakdown of monoamines, leading to increased levels of these neurotransmitters in the brain .

Temporal Effects in Laboratory Settings

Its selective and reversible inhibition of MAO-B suggests that its effects may be temporary and dependent on the presence of the drug .

Metabolic Pathways

Lazabemide hydrochloride is involved in the metabolic pathway of monoamines. It interacts with the enzyme MAO-B, inhibiting the breakdown of monoamines .

Transport and Distribution

Given its role as an MAO-B inhibitor, it is likely to be distributed in areas where this enzyme is present .

Subcellular Localization

The subcellular localization of Lazabemide hydrochloride is likely to be in the mitochondria, as this is where MAO-B is predominantly found . Its activity or function could be influenced by its localization in these organelles .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du chlorhydrate de lazabemide implique la réaction de l'acide 5-chloropyridine-2-carboxylique avec l'ester tert-butylique de l'acide N-(2-aminoéthyl)carbamique en utilisant du carbonyldiimidazole dans le tétrahydrofurane (THF) en reflux. Cette réaction donne du N-[2-(tert-butoxycarbonylamino)éthyl]-5-chloropyridine-2-carboxamide, qui est ensuite hydrolysé avec de l'acide trifluoroacétique dans le dichlorométhane en reflux et traité avec de l'acide chlorhydrique éthanolique pour obtenir le sel de chlorhydrate .

Méthodes de production industrielle : Des compositions pharmaceutiques de this compound sous forme cristalline ont été divulguées, ainsi que des méthodes de leur production. Ces méthodes assurent la stabilité et la pureté du composé pour les applications industrielles .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de lazabemide subit diverses réactions chimiques, notamment :

    Oxydation : Le this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

    Réduction : Les réactions de réduction impliquant le this compound sont moins fréquentes.

    Substitution : Le composé peut subir des réactions de substitution, en particulier impliquant l'atome de chlore sur le cycle pyridine.

Réactifs et conditions courants :

    Oxydation : Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.

    Substitution : Des réactifs comme l'hydroxyde de sodium ou d'autres nucléophiles peuvent faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner des dérivés avec différents groupes fonctionnels remplaçant l'atome de chlore.

4. Applications de la recherche scientifique

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement et de manière réversible la monoamine oxydase B (MAO-B). Cette inhibition empêche la dégradation de la dopamine, augmentant ainsi sa disponibilité dans le cerveau. Le composé se lie au site actif de la MAO-B, bloquant son activité enzymatique. Ce mécanisme est particulièrement bénéfique dans des affections comme la maladie de Parkinson, où les niveaux de dopamine sont extrêmement bas .

Composés similaires :

    Sélegiline : Un autre inhibiteur de la MAO-B utilisé dans le traitement de la maladie de Parkinson.

    Rasagiline : Un inhibiteur sélectif de la MAO-B avec des propriétés neuroprotectrices.

    Safinamide : Un inhibiteur réversible de la MAO-B avec une inhibition supplémentaire de la libération de glutamate.

Unicité : Le this compound est unique en raison de son inhibition réversible de la MAO-B, ce qui permet une récupération rapide de l'activité enzymatique après l'arrêt du traitement. Cette propriété le distingue des inhibiteurs irréversibles comme la sélégiline et la rasagiline .

Comparaison Avec Des Composés Similaires

    Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.

    Rasagiline: A selective MAO-B inhibitor with neuroprotective properties.

    Safinamide: A reversible MAO-B inhibitor with additional glutamate release inhibition.

Uniqueness: Lazabemide hydrochloride is unique due to its reversible inhibition of MAO-B, which allows for rapid recovery of enzyme activity after discontinuation. This property distinguishes it from irreversible inhibitors like selegiline and rasagiline .

Activité Biologique

Lazabemide hydrochloride, also known as Ro 19-6327, is a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases, particularly Parkinson's disease (PD). The following sections detail its biological activity, including mechanisms of action, research findings, and case studies.

Lazabemide functions primarily as a monoamine oxidase B inhibitor , which plays a crucial role in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, lazabemide helps to maintain higher levels of dopamine in the brain, which is beneficial for patients with Parkinson's disease who suffer from dopamine depletion. The compound does not metabolize into amphetamines or other active compounds, making it a safer alternative compared to some other MAO inhibitors .

Inhibition of Monoamine Oxidase

Lazabemide has been evaluated for its inhibitory effects on MAO-A and MAO-B:

  • In vitro Studies : A study reported that lazabemide derivatives exhibited significant inhibition of MAO-A and MAO-B. For instance, compound 3d showed an IC50 value of 3.12±0.05μmol mL3.12\pm 0.05\,\mu \text{mol mL} for MAO-A, while compound 3m had an IC50 of 5.04±0.06μmol mL5.04\pm 0.06\,\mu \text{mol mL} for MAO-B .
  • In vivo Studies : The same research demonstrated that these compounds increased levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in both plasma and brain tissues while significantly inhibiting MAO activity .

Efficacy in Parkinson's Disease

A pivotal clinical trial involving 321 patients with early untreated Parkinson's disease assessed the impact of lazabemide on the progression of disability. Patients were randomized to receive either placebo or varying doses of lazabemide (25 mg to 200 mg per day) over one year. The results indicated:

  • A 51% reduction in the risk of reaching the primary endpoint (the onset of disability requiring levodopa therapy) for those treated with lazabemide compared to placebo .
  • The treatment was well tolerated across all dosage groups, with no significant differences in adverse events reported among treatment groups.

Study on Lazabemide Prodrug

Research has explored the development of an l-Dopa-lazabemide prodrug aimed at improving l-Dopa absorption and stability. This prodrug demonstrated:

  • Stability : It remained stable at physiological pH levels (3.7–7.4) during hydrolysis studies.
  • Increased Concentration : In brain tissue homogenates, concentrations of lazabemide and l-Dopa increased significantly over time, indicating effective activation and potential therapeutic benefits .

Summary Table: Biological Activity Overview

Feature Details
Compound Name Lazabemide Hydrochloride
Mechanism Reversible inhibitor of MAO-B
Target Diseases Parkinson's Disease, Alzheimer's Disease
Key Findings - Significant inhibition of MAO-A and MAO-B
- Increased levels of DA, NE, and 5-HT in vivo
- Delayed need for levodopa therapy by 51% in clinical trials
Safety Profile Well tolerated up to 400 mg/day; no significant adverse effects reported

Propriétés

IUPAC Name

N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O.ClH/c9-6-1-2-7(12-5-6)8(13)11-4-3-10;/h1-2,5H,3-4,10H2,(H,11,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFKTFLARGGXCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)C(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046739
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103878-83-7
Record name Lazabemide hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103878-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lazabemide hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103878837
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lazabemide hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAZABEMIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PI150J9ZX1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 10 liter four-necked sulphonation flask, equipped with a mechanical stirrer, thermometer and gas inlet arrangement, is charged under argon with 692 g (3.2 mol) of 2-butyl 5-chloropyridine-2-carboxylate and 7 l of ethylene diamine and the clear solution obtained is stirred, whereby the internal temperature rises slowly from 22° to a maximum of 30° during the stirring. The course of the reaction is followed by gas chromatography. After a reaction period of 3 hours (the internal temperature still amounts to 27°) the reaction solution is evaporated at 30°-40° under reduced pressure. The evaporation residue--a clear, yellow oil--weighs 753 g. A 20 liter stirring vessel as well as two 5 liter separating funnels are charged with, respectively, 2.250 l of ice-cold 3N hydrochloric acid, 750 ml of 1.5N hydrochloric acid and 750 ml of deionized water. The evaporation residue (753 g of a clear, yellow oil) is subsequently treated with 1.500 l of methylene chloride and the solution obtained is added to the stirring vessel. After intermixing of the two phases the pH value of the aqueous phase amounts to about 1. Subsequently, the organic phase from the stirring vessel as well as two 1.5 l portions of methylene chloride are passed in sequence and with good intermixing through the stirring vessel and the two separating funnels. The aqueous phases are combined in the stirring vessel and adjusted to about pH 11 by the addition of 3 l of ice-cold 3N sodium hydroxide solution. The two separating funnels are charged with two 750 ml portions of semi-saturated sodium chloride solution. Then, in each case with good intermixing, six 1.5 l portions of methylene chloride are passed through the stirring vessel and the two separating funnels. The organic phases are combined and dried over 500 g of sodium sulphate. The drying agent is filtered off and the filtrate is evaporated at 30°-40° under reduced pressure. The yellow, oily residue is dried at 40°/0.1 Pa for a further 15 hours and thereafter weighs 616 g (3.08 mol). It crystallizes upon standing at 20°. The crystallizate is dissolved in 3.2 l of methanol at 20°. 688 ml of 4.48N methanolic hydrochloric acid (3.08 mol) are added in one portion to the solution while cooling in an ice bath. The reaction mixture is stirred for 15 minutes and the resulting suspension is subsequently heated to 50°, whereby a clear solution again results. Thereto there are added within 30 minutes 5.8 l of t-butyl methyl ether (pre-heated to 50°). The suspension obtained is left to cool to 20° (duration about 1.5 hours) and it is subsequently cooled to 0°-5° with an ice bath. The solid is subsequently filtered off and rinsed with 1.100 l of petroleum ether (low-boiling). The crystallizate is subsequently dried to constant weight at 40° in a vacuum drying oven and thereafter weighs 693 g (95% crystallization yield). For further purification, the crystallizate is heated to 55° in 3.6 l of methanol and dissolved. While stirring vigorously there are allowed to drop in within 1.5 hours 5.500 l of t-butyl methyl ether (pre-heated to 50°), whereby the mixture is seeded with pure crystals of the end product after the addition of 1.5 l of solvent. The suspension obtained is left to cool to about 20° (duration about 1.5 hours), whereupon it is cooled to 0°-5° with an ice bath. The crystallizate is filtered off and washed with 1.11 of pentane. The N-(2-aminoethyl)-5-chloropyridine-2-carboxamide hydrochloride obtained is dried in a high vacuum at 50°/1 Pa for two days and thereafter weighs 665 g (87%), m.p. 197°-199°.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
2-butyl 5-chloropyridine-2-carboxylate
Quantity
692 g
Type
reactant
Reaction Step Three
Quantity
7 L
Type
reactant
Reaction Step Three
[Compound]
Name
two
Quantity
1.5 L
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
3 L
Type
reactant
Reaction Step Five
[Compound]
Name
two
Quantity
750 mL
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
six
Quantity
1.5 L
Type
reactant
Reaction Step Seven
Quantity
688 mL
Type
reactant
Reaction Step Eight
Quantity
5.8 L
Type
solvent
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lazabemide hydrochloride
Reactant of Route 2
Reactant of Route 2
Lazabemide hydrochloride
Reactant of Route 3
Reactant of Route 3
Lazabemide hydrochloride
Reactant of Route 4
Reactant of Route 4
Lazabemide hydrochloride
Reactant of Route 5
Reactant of Route 5
Lazabemide hydrochloride
Reactant of Route 6
Reactant of Route 6
Lazabemide hydrochloride
Customer
Q & A

Q1: The research article highlights the sympathetic nervous system's role in inflammation. Given that Lazabemide Hydrochloride is a reversible inhibitor of monoamine oxidase B (MAO-B), could it potentially impact inflammation through modulating sympathetic activity?

A1: This is an interesting question and warrants further investigation. While Lazabemide Hydrochloride is primarily known for its use in Parkinson's disease treatment by increasing extracellular dopamine levels in the brain, its potential effects on peripheral sympathetic activity and subsequent inflammation are not fully elucidated []. Further research is needed to determine if Lazabemide Hydrochloride's inhibition of MAO-B translates to modulation of sympathetic nervous system activity in the context of inflammation, and if so, what the specific downstream effects might be.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.